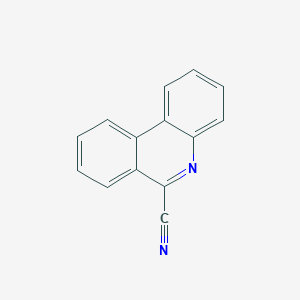
6-Phenanthridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenanthridinecarbonitrile is a heterocyclic aromatic compound that belongs to the phenanthridine family. This compound is characterized by a phenanthridine core with a nitrile group attached at the 6th position. Phenanthridine derivatives have been of significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenanthridinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV irradiation. This method is efficient and yields phenanthridine derivatives in good quantities . Another method involves the use of I2-mediated sp3 C–H amination of aniline precursors, which provides a straightforward and metal-free approach to synthesize phenanthridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenanthridinecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when irradiated at 2537 Å in neutral 9:1 2-propanol/water, it forms dimethyl-(6-phenanthridinyl)methanol, phenanthridine, and 6,6′-biphenanthridine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and irradiation sources to achieve the desired products .
Major Products Formed:
Aplicaciones Científicas De Investigación
6-Phenanthridinecarbonitrile has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, phenanthridine derivatives are known for their DNA-binding properties and are used in the development of fluorescent markers and probes . In medicine, these compounds exhibit antitumor, antiparasitic, and antimicrobial activities, making them potential candidates for drug development . Additionally, in the industry, this compound is used in the production of advanced materials and as a precursor for various functionalized compounds .
Mecanismo De Acción
The mechanism of action of 6-Phenanthridinecarbonitrile involves its interaction with molecular targets such as DNA and enzymes. Phenanthridine derivatives are known to intercalate into DNA, disrupting its structure and function. This interaction can inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription, leading to antitumor effects . Additionally, these compounds can interact with bacterial cell wall proteins, affecting cell wall permeability and exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6-Phenanthridinecarbonitrile include other phenanthridine derivatives such as phenanthridin-6-ones, phenanthridine-6-carboxylates, and phenanthridine-6-phosphonates . These compounds share the phenanthridine core structure but differ in their functional groups and substitution patterns.
Uniqueness: this compound is unique due to the presence of the nitrile group at the 6th position, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets and provides a versatile platform for further chemical modifications .
Propiedades
Número CAS |
2176-28-5 |
|---|---|
Fórmula molecular |
C14H8N2 |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
phenanthridine-6-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H |
Clave InChI |
VCSHKHPWFRQOOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















